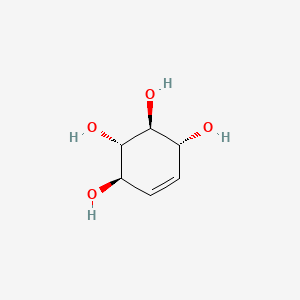

(-)-Conduritol B

Description

Properties

IUPAC Name |

(1R,2S,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBQXAKGXQBHA-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80338-90-5 | |

| Record name | Conduritol B, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080338905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONDURITOL B, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CB531XHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Modeling Gaucher Disease

Conduritol B epoxide is extensively utilized to create cell and animal models that mimic Gaucher disease. By inhibiting GBA activity, researchers can replicate the biochemical environment characteristic of the disease, allowing for the study of its pathophysiology and potential treatments. The dosage and exposure time of conduritol B epoxide can be adjusted to modulate the extent of GBA inhibition, which facilitates various experimental designs across different studies .

Investigating Parkinson's Disease

Given the connection between GBA mutations and Parkinson's disease, conduritol B epoxide also serves as a tool for exploring neurodegenerative mechanisms linked to GBA deficiency. Studies have shown that using conduritol B epoxide can induce Parkinsonism-like symptoms in animal models, providing insights into how GBA deficiency contributes to neurodegeneration .

Target Engagement Studies

Recent research has employed activity-based protein profiling (ABPP) to assess how conduritol B epoxide engages with target enzymes in vivo. This methodology allows scientists to visualize the occupancy of GBA and other glycosidases by conduritol B epoxide, revealing its selectivity and potential off-target effects . Such studies are vital for understanding the specificity of inhibitors and their implications for therapeutic development.

Case Study 1: In Vivo Target Engagement

In a study utilizing zebrafish larvae and mouse models, researchers investigated the selectivity of conduritol B epoxide towards GBA compared to other glycosidases. The results indicated that at higher concentrations, conduritol B epoxide also inhibited nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase, highlighting the importance of concentration in determining specificity .

| Enzyme | IC50 Value (μM) | Remarks |

|---|---|---|

| Glucocerebrosidase (GBA) | 0.086 | High selectivity at lower concentrations |

| Nonlysosomal glucosylceramidase (GBA2) | 0.198 | Significant off-target inhibition |

| Lysosomal α-glucosidase | >10 | Minimal interaction observed |

Case Study 2: Gaucher Disease Phenotypic Models

A regimen established using varying doses of conduritol B epoxide has been employed to generate phenotypic models that closely mimic neuronopathic Gaucher disease in mice. This model has been instrumental in studying neuropathological changes associated with GBA deficiency, including synaptic dysfunction and neuroinflammation .

Preparation Methods

Enzymatic Resolution and Mitsunobu Reaction

The enzymatic resolution of racemic conduritol B derivatives represents a foundational approach for obtaining enantiomerically pure (-)-conduritol B. In a seminal study, researchers utilized Candida antarctica lipase B to kinetically resolve conduritol B tetraacetate, achieving enantiomeric excess (ee) values exceeding 98% . The process involved selective acetylation of the (1R,2S,3R,4S)-enantiomer, leaving the desired this compound tetraacetate unreacted. Subsequent Mitsunobu reaction with 4-nitrobenzoic acid enabled inversion of configuration at specific hydroxyl groups, yielding this compound in 72% overall yield . This method’s efficacy stems from the enzyme’s regioselectivity, which discriminates between stereochemically distinct hydroxyl groups on the cyclitol framework.

Enantioselective Synthesis from Quebrachitol

Paulsen et al. pioneered an enantioselective route starting from quebrachitol, a naturally occurring methyl ether of myo-inositol . Quebrachitol’s inherent chirality (1D-chiro-inositol derivative) was leveraged to direct stereochemical outcomes. Key steps included:

-

Epoxidation : Treatment of quebrachitol with 3-methyl-2-(selenoxo)benzothiazole generated a selenoxide intermediate, which underwent -sigmatropic rearrangement to form a trans-diepoxide.

-

Reductive Ring-Opening : Catalytic hydrogenation of the epoxide with Pd/C selectively cleaved the oxirane rings, yielding a tetrol intermediate.

-

Desymmetrization : Selective tosylation of equatorial hydroxyl groups followed by nucleophilic displacement with acetate afforded this compound in 58% yield over six steps . This route’s stereochemical fidelity is attributed to the rigid bicyclic intermediate formed during rearrangement.

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation

A dynamic kinetic asymmetric transformation (DYKAT) strategy utilizing palladium catalysts has emerged as a powerful method for accessing this compound . The process involves conduritol B tetracarboxylates as substrates, where a palladium(0) complex with chiral phosphine ligands (e.g., (R)-BINAP) induces enantioselective allylic alkylation. Key features include:

-

Substrate Design : Tetracarboxylates enhance solubility and facilitate π-allylPd intermediate formation.

-

Catalytic Cycle : The palladium catalyst mediates reversible oxidative addition, enabling dynamic equilibration of diastereomers while favoring the (-)-enantiomer through steric interactions with the ligand .

This method achieves 89% ee and 81% yield, demonstrating superior efficiency compared to static kinetic resolutions .

Ring-Closing Metathesis Approach

Jørgensen et al. reported a ring-closing metathesis (RCM) strategy using Grubbs’ second-generation catalyst . The synthesis commenced with a diene-diol precursor derived from D-mannitol:

-

Diene Formation : Protection of mannitol’s hydroxyl groups as silyl ethers, followed by olefination via Wittig reaction, produced a terminal diene.

-

Metathesis : RCM cyclized the diene into a cyclohexene derivative with 94% ee, controlled by the catalyst’s chiral pocket.

-

Dihydroxylation : Anti-addition of OsO₄ to the cyclohexene ring afforded this compound in 67% overall yield . This method highlights the versatility of olefin metathesis in constructing carbocyclic frameworks.

Bromination-Dehydrobromination Strategy

Berchtold’s bromination-dehydrobromination sequence provides a racemic route to conduritol B, requiring subsequent enzymatic resolution . Starting from cis-1,2-dihydroxybenzene:

-

Bromination : N-Bromosuccinimide (NBS) in aqueous THF introduced bromine atoms at the 3 and 6 positions, forming a dibromide (37 in ).

-

Dehydrobromination : Treatment with sodium methoxide eliminated HBr, generating a cyclohexadiene diol.

-

Epoxidation and Reduction : m-CPBA-mediated epoxidation followed by hydrogenolysis yielded racemic conduritol B, which was resolved using Pseudomonas fluorescens lipase to isolate the (-)-enantiomer .

p-Benzoquinone-Based Synthesis

Taylor et al. developed a p-benzoquinone route involving Diels-Alder cycloaddition . Anthracene derivatives served as dienophiles, directing endo-selectivity:

-

Cycloaddition : Reaction of p-benzoquinone with 9,10-dimethylanthracene produced a bicyclic adduct.

-

Reductive Opening : Hydrogenolysis of the adduct’s carbonyl groups with NaBH₄ yielded a tetrol.

-

Oxidative Rearrangement : OsO₄-mediated dihydroxylation installed the remaining hydroxyl groups, furnishing this compound after enzymatic resolution .

Comparative Analysis of Synthetic Methods

*After resolution; †Post-enzymatic step.

Q & A

Q. How is (-)-Conduritol B synthesized and characterized in laboratory settings?

this compound is typically synthesized via stereoselective cyclization of myo-inositol derivatives or enzymatic resolution of racemic mixtures. Key characterization methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers must document synthesis protocols, solvent systems, and purification steps meticulously to ensure reproducibility .

Q. What are the primary biological targets of this compound in enzyme inhibition studies?

this compound is a known glycosidase inhibitor, specifically targeting β-glucosidases and α-mannosidases. Experimental design should involve kinetic assays (e.g., measuring IC₅₀ values) using purified enzymes, with controls for pH, temperature, and substrate specificity. Researchers should cross-validate results with competitive vs. non-competitive inhibition models and reference structurally analogous inhibitors to contextualize potency .

Q. How should researchers design enzyme inhibition assays for this compound to ensure robust data?

Assays should include:

- Positive controls : Known inhibitors (e.g., conduritol B epoxide) to benchmark activity.

- Negative controls : Solvent-only and enzyme-only conditions.

- Dose-response curves : At least five concentrations spanning 0.1× to 10× the estimated IC₅₀. Data analysis must account for background fluorescence/absorbance interference, and results should be triplicated to assess variability .

Advanced Research Questions

Q. How can contradictions in this compound’s inhibitory potency across studies be resolved?

Discrepancies often arise from differences in enzyme sources (e.g., recombinant vs. native), assay conditions (pH, ionic strength), or compound purity. Researchers should:

- Perform orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding.

- Replicate experiments using standardized protocols from public databases (e.g., BRENDA).

- Apply statistical methods like the Benjamini-Hochberg procedure to control for false discovery rates in high-throughput screens .

Q. What computational strategies are effective for modeling this compound’s interactions with glycosidases?

Molecular dynamics (MD) simulations and docking studies (using AutoDock Vina or Schrödinger) can predict binding modes. Key steps include:

Q. How can structural modifications of this compound improve selectivity for specific glycosidase isoforms?

Structure-activity relationship (SAR) studies require:

- Synthetic derivatization : Introducing functional groups (e.g., methyl, hydroxyl) at stereochemical positions.

- High-throughput screening : Testing derivatives against glycosidase panels (e.g., lysosomal vs. non-lysosomal enzymes).

- Crystallography : Resolving co-crystal structures to identify key hydrogen bonds or steric clashes. Researchers should prioritize modifications that enhance target engagement while minimizing off-target effects .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) with software like GraphPad Prism. For multiplexed assays, apply mixed-effects models to account for plate-to-plate variability. Report confidence intervals and effect sizes to avoid overinterpreting marginal results .

Q. How should researchers document and share this compound-related data to ensure reproducibility?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Lab notebooks : Record raw data, instrument settings, and outlier exclusion criteria.

- Public repositories : Deposit NMR spectra (e.g., NMRShiftDB), crystallographic data (e.g., PDB), and assay protocols (e.g protocols.io ).

- Supplementary materials : Include detailed synthesis procedures and chromatograms in publications .

Ethical and Reporting Standards

Q. How can researchers address potential biases in this compound studies?

Q. What journal guidelines are critical when publishing this compound research?

Ensure compliance with:

- Experimental reproducibility : Detailed methods sections, including batch numbers of reagents.

- Data availability : Links to public datasets or institutional repositories.

- Ethical standards : Adherence to animal/human subject protocols if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.